molecular formula C14H10N2O3S B025255 2-(4-Nitro-benzylsulfanyl)-benzooxazole CAS No. 100537-64-2

2-(4-Nitro-benzylsulfanyl)-benzooxazole

Cat. No. B025255
M. Wt: 286.31 g/mol
InChI Key: OWRFFBWURVTRDI-UHFFFAOYSA-N
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Description

2-(4-Nitro-benzylsulfanyl)-benzooxazole is a chemical compound synthesized through a series of chemical reactions involving nitroarenes and benzylsulfanyl groups. Its relevance spans across various fields due to its unique molecular structure and properties.

Synthesis Analysis

  • The synthesis of related compounds involves the reaction of nitroarenes with other chemical moieties. For example, the synthesis of 2,1-Benzisoxazoles involves nucleophilic substitution in nitroarenes activated by the azole ring, indicating a high reactivity of nitroarenes (Pokhodylo et al., 2009).
  • Another relevant process is the conversion of 2-nitrobenzyl systems into 2,1-benzisoxazoles through internal oxidation-reduction reactions (Eckroth & Cochran, 1970).

Molecular Structure Analysis

  • The molecular structure of related compounds can be characterized by X-ray crystallography. For example, the structure of 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene was determined to understand the formation of cocrystals (Lynch & Mcclenaghan, 2003).

Chemical Reactions and Properties

  • Compounds like 2,1-Benzisoxazoles, derived from nitroarenes, show specific reactivity patterns due to their electron-deficient character. This reactivity is crucial in understanding the chemical reactions and properties of 2-(4-Nitro-benzylsulfanyl)-benzooxazole (Pokhodylo et al., 2009).

Physical Properties Analysis

  • The physical properties, including crystalline structure and conformation, can be ascertained through studies like the one conducted on the crystal structures of chlorophenylsulfanyl nitrobenzene compounds (Lynch & Mcclenaghan, 2003).

Chemical Properties Analysis

  • The chemical properties, particularly reactivity and interaction with other molecules, can be inferred from studies on similar nitroarene compounds. For instance, the nucleophilic substitution in nitroarenes leading to the formation of benzisoxazoles gives insight into the chemical behavior of these compounds (Pokhodylo et al., 2009).

Scientific Research Applications

Antimycobacterial Activity

2-Benzylsulfanyl derivatives of benzoxazole, including structures similar to 2-(4-Nitro-benzylsulfanyl)-benzooxazole, have been studied for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. Compounds with nitro groups or a thioamide group showed appreciable activity, particularly against non-tuberculous strains (Kočí et al., 2002).

Chemical Synthesis and Transformation

The compound has applications in chemical synthesis and transformation processes. For instance, research involving the synthesis of aromatic disulfides, which are structurally related to 2-(4-Nitro-benzylsulfanyl)-benzooxazole, demonstrated its utility in determining sulfhydryl groups and investigating reactions with blood (Ellman, 1959).

Analyzing Transformation Products in Environmental Samples

2-(4-Nitro-benzylsulfanyl)-benzooxazole-related structures have been synthesized and identified in environmental studies, particularly in the context of investigating transformation products of pharmaceuticals in water cycles (Nödler et al., 2012).

Drug Synthesis and Biological Evaluation

Its derivatives have been synthesized and evaluated for various biological activities. For example, studies on the synthesis of benzimidazoles and related structures show potential in developing glucosidase inhibitors with antioxidant activities (Özil et al., 2018).

Development of Antitubercular Agents

Compounds structurally similar to 2-(4-Nitro-benzylsulfanyl)-benzooxazole have been explored for their potential as antitubercular agents. This includes the study of tetrazole derivatives containing nitro substituents and their efficacy against Mycobacterium tuberculosis (Karabanovich et al., 2015).

Investigating Radical Anions in Medical Research

In the field of medical chemistry, the compound's derivatives have been used to investigate the formation and stability of radical anions, which are crucial in understanding the action mechanisms of certain drugs (Bollo et al., 2004).

Safety And Hazards

The safety and hazards associated with “2-(4-Nitro-benzylsulfanyl)-benzooxazole” are not explicitly mentioned in the literature. However, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard7.


Future Directions

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-16(18)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)19-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRFFBWURVTRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333275
Record name 2-(4-Nitro-benzylsulfanyl)-benzooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitro-benzylsulfanyl)-benzooxazole

CAS RN

100537-64-2
Record name 2-(4-Nitro-benzylsulfanyl)-benzooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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